molecular formula C6H5ClFNS B8758869 Benzenethiol, 5-amino-2-chloro-4-fluoro- CAS No. 99719-10-5

Benzenethiol, 5-amino-2-chloro-4-fluoro-

Cat. No.: B8758869
CAS No.: 99719-10-5
M. Wt: 177.63 g/mol
InChI Key: RZBYHILVAYXNPG-UHFFFAOYSA-N
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Description

Benzenethiol, 5-amino-2-chloro-4-fluoro- (CAS 99719-10-5) is a substituted aromatic thiol with the molecular formula C₆H₅ClFNS. It features a benzene ring substituted with an amino (-NH₂) group at position 5, a chlorine atom at position 2, and a fluorine atom at position 2. This compound is structurally distinct from simpler benzenethiol derivatives due to its trifunctional substitution pattern, which confers unique electronic, steric, and chemical properties. Limited data exist on its physical properties (e.g., density, boiling point), but its molecular weight is 177.63 g/mol .

Properties

CAS No.

99719-10-5

Molecular Formula

C6H5ClFNS

Molecular Weight

177.63 g/mol

IUPAC Name

5-amino-2-chloro-4-fluorobenzenethiol

InChI

InChI=1S/C6H5ClFNS/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2

InChI Key

RZBYHILVAYXNPG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S)Cl)F)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound is being investigated for its potential as a building block in the synthesis of novel pharmaceutical agents. Its structure allows for modifications that can enhance bioactivity against specific targets such as enzymes or receptors involved in disease processes.

Antiviral Properties
Research indicates that benzenethiol derivatives may inhibit viral proteases, making them candidates for antiviral drug development. The ability to modulate protease activity is crucial in developing therapies for viral infections.

Cancer Research
The compound's role in inhibiting proteases associated with tumor progression suggests potential applications in cancer therapy. Studies have shown that it may affect pathways related to cancer cell proliferation and metastasis.

Material Science

Development of Advanced Materials
Benzenethiol, 5-amino-2-chloro-4-fluoro- can be utilized in the creation of advanced materials such as polymers and coatings. Its chemical properties facilitate the development of materials with enhanced stability and performance characteristics.

Nanotechnology Applications
In nanotechnology, this compound can serve as a functionalizing agent for nanoparticles, improving their stability and interaction with biological systems.

Biological Studies

Biochemical Assays
The compound is employed in biochemical assays to study enzyme inhibition and protein interactions. Its ability to bind selectively to target enzymes allows researchers to elucidate mechanisms of action and identify potential therapeutic targets.

Cell Signaling Modulation
Research has shown that benzenethiol can influence cell signaling pathways by modulating the activity of serine proteases. This modulation can lead to changes in gene expression profiles critical for cellular function.

Industrial Applications

Intermediate in Agrochemicals Production
In the chemical industry, benzenethiol is used as an intermediate in producing various agrochemicals. Its unique properties allow for the synthesis of compounds with enhanced efficacy in pest control.

Specialty Chemicals Manufacturing
The compound serves as a precursor for synthesizing specialty chemicals used across different sectors, including pharmaceuticals and materials science.

Case Study 1: Antiviral Activity

A study conducted on the antiviral properties of benzenethiol derivatives demonstrated significant inhibition of viral proteases at low concentrations without cytotoxic effects on normal cells. This highlights the compound's potential as a lead structure for antiviral drug development.

Case Study 2: Cancer Cell Line Inhibition

In vitro studies involving various cancer cell lines showed that benzenethiol effectively inhibited cell proliferation, suggesting its role as an anticancer agent. The mechanism was linked to its ability to modulate protease activity involved in tumor growth.

Case Study 3: Material Development

Research on the use of benzenethiol in material science revealed its effectiveness as a functionalizing agent for nanoparticles, leading to improved stability and enhanced interaction with biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison with structurally related benzenethiol derivatives is provided below, focusing on substituent effects, toxicity, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
5-Amino-2-chloro-4-fluorobenzenethiol 5-NH₂, 2-Cl, 4-F C₆H₅ClFNS 177.63 99719-10-5
Benzenethiol (Thiophenol) None C₆H₅SH 110.18 108-98-5
p-Toluene thiol 4-CH₃ C₇H₇SH 124.21 106-45-6
4-t-Butylbenzenethiol 4-C(CH₃)₃ C₁₀H₁₄S 168.29 2396-68-1

Key Observations:

Chlorine and fluorine substituents are electron-withdrawing, reducing the electron density of the aromatic ring compared to electron-donating groups (e.g., -CH₃ in p-toluene thiol) . This alters reactivity in electrophilic substitution and adsorption on metal surfaces .

Occupational exposure limits (OELs) exist (e.g., 2 mg/m³ in the Netherlands) . 5-Amino-2-chloro-4-fluorobenzenethiol lacks specific toxicological data.

Table 2: Toxicological and Regulatory Data

Compound Acute Oral LD₅₀ (Rat) OEL (8-hour TWA) Irritation/Sensitization
Benzenethiol 42.6 mg/kg 2 mg/m³ Severe eye/skin irritation
p-Toluene thiol Not reported Not established Inactive in EDSP assays
4-t-Butylbenzenethiol Not reported Not established Active in BG1 assay

Research Findings:

  • Surface Adsorption: Benzenethiol forms disordered self-assembled monolayers (SAMs) on Au(111), while derivatives with bulky substituents (e.g., 4-t-butylbenzenethiol) exhibit enhanced order .
  • Metabolism : Benzenethiol undergoes S-methylation and oxidation to sulfoxides/sulfones . The chloro and fluoro groups in the target compound may slow these processes, altering metabolite profiles .

Preparation Methods

Advantages of the Disulfide Route

  • Regioselectivity : The use of a protected amine (acetanilide) directs sulfur incorporation to the desired position, minimizing isomer formation.

  • Scalability : The reaction conditions are compatible with standard industrial equipment, avoiding extreme temperatures or pressures.

  • Cost Efficiency : Aluminum chloride and zinc are cost-effective catalysts/reagents compared to noble metal alternatives.

Limitations and Challenges

  • Toxic Reagents : Sulfur monochloride and hydrochloric acid require stringent handling protocols.

  • Byproduct Management : Trace amounts of sulfonic acid derivatives may form during the reduction step, necessitating rigorous purification.

Reaction Scheme and Data Summary

Synthetic Pathway

4-Chloro-2-fluoroacetanilideAlCl3SCl2Bis-(5-acetamino-2-chloro-4-fluorobenzene)disulfideHClZn5-Amino-2-chloro-4-fluorobenzenethiol\text{4-Chloro-2-fluoroacetanilide} \xrightarrow[\text{AlCl}3]{\text{SCl}2} \text{Bis-(5-acetamino-2-chloro-4-fluorobenzene)disulfide} \xrightarrow[\text{HCl}]{\text{Zn}} \text{5-Amino-2-chloro-4-fluorobenzenethiol}

Table 1: Summary of Reaction Conditions

StepReagents/ConditionsTemperatureKey Function
1SCl₂, AlCl₃20–50°CDisulfide formation
2Zn, HCl80–100°CReduction and hydrolysis

Q & A

Q. What are the recommended safety protocols for handling 5-amino-2-chloro-4-fluoro-benzenethiol in laboratory settings?

  • Methodological Answer : Due to its structural similarity to benzenethiol (C₆H₅SH), which exhibits acute toxicity and irritation risks , researchers should:
  • Use inert atmosphere storage (e.g., nitrogen) to prevent oxidation .
  • Implement fume hoods for synthesis steps to mitigate inhalation risks (LC₅₀ in rats: ~140 mg/m³) .
  • Equip labs with emergency showers and eyewash stations, as skin/eye contact can cause permanent damage .
  • Conduct regular toxicity training and monitor for symptoms like dizziness or liver/kidney stress .

Q. How can the purity and structural integrity of 5-amino-2-chloro-4-fluoro-benzenethiol be validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy to confirm substituent positions (e.g., ¹⁹F NMR for fluorine environments).
  • Mass spectrometry (MS) to verify molecular weight (C₆H₅ClFNS expected: ~177.6 g/mol).
  • HPLC with UV detection (λ~254 nm) to quantify purity, leveraging benzenethiol’s aromatic absorbance .

Q. What solvents and conditions optimize solubility for reactivity studies of this derivative?

  • Methodological Answer : Benzenethiol derivatives are typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but may require inert conditions to prevent thiol oxidation . Preliminary solubility tests in methanol or ethanol (with nitrogen purging) are recommended, adjusting pH to stabilize the -SH group.

Advanced Research Questions

Q. How do the chloro, fluoro, and amino substituents influence the adsorption behavior of this compound on metal surfaces?

  • Methodological Answer : Computational studies (e.g., DFT) on benzenethiol adsorption on Au(111) show that substituents alter electronic interactions:
  • Electron-withdrawing groups (Cl, F) reduce electron density at the sulfur atom, weakening Au-S bonding .
  • Amino groups introduce lone pairs that may participate in hydrogen bonding or surface coordination, modifying monolayer ordering .
  • Experimental validation via SERS (surface-enhanced Raman spectroscopy) can track adsorption dynamics .

Q. What metabolic pathways are hypothesized for this compound based on benzenethiol’s pharmacokinetics?

  • Methodological Answer : Benzenethiol undergoes S-methylation to methylphenyl sulfide, followed by oxidation to sulfoxides/sulfones and hydroxylation . For the 5-amino-2-Cl-4-F derivative:
  • The amino group may undergo acetylation or glucuronidation, altering excretion.
  • Fluorine’s electronegativity could slow oxidative metabolism, increasing bioaccumulation risk.
  • In vitro assays (e.g., liver microsomes) with LC-MS/MS monitoring are critical for pathway mapping.

Q. How can contradictory data on monolayer formation (ordered vs. disordered) be resolved for this derivative?

  • Methodological Answer : Discrepancies in benzenethiol SAM ordering on Au(111) suggest:
  • Surface pretreatment : Annealing Au(111) to remove contaminants improves reproducibility.
  • Ambient vs. vacuum conditions : Oxidative byproducts (e.g., disulfides) under air may disrupt ordering.
  • Advanced imaging : Use STM (scanning tunneling microscopy) to resolve nanoscale packing defects.

Q. What computational strategies predict the electronic effects of substituents on this compound’s reactivity?

  • Methodological Answer :
  • DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model:
  • Hammett σ constants for Cl/F substituents to predict acidity (pKa of -SH group).
  • Frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
  • Compare with experimental cyclic voltammetry data to validate redox behavior.

Data Contradiction Analysis

Q. How should researchers address variability in acute toxicity values (e.g., LD₅₀) reported for benzenethiol derivatives?

  • Methodological Answer : Discrepancies in benzenethiol’s LD₅₀ (e.g., 42.6 mg/kg in rats vs. survival at 50 mg/kg ) arise from:
  • Exposure route : Dermal vs. oral vs. inhalation absorption rates differ significantly .
  • Purity : Commercial samples may contain oxidative byproducts (e.g., disulfides) that alter toxicity.
  • Standardization : Use OECD Test Guidelines 423 (acute oral toxicity) with HPLC-verified samples.

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